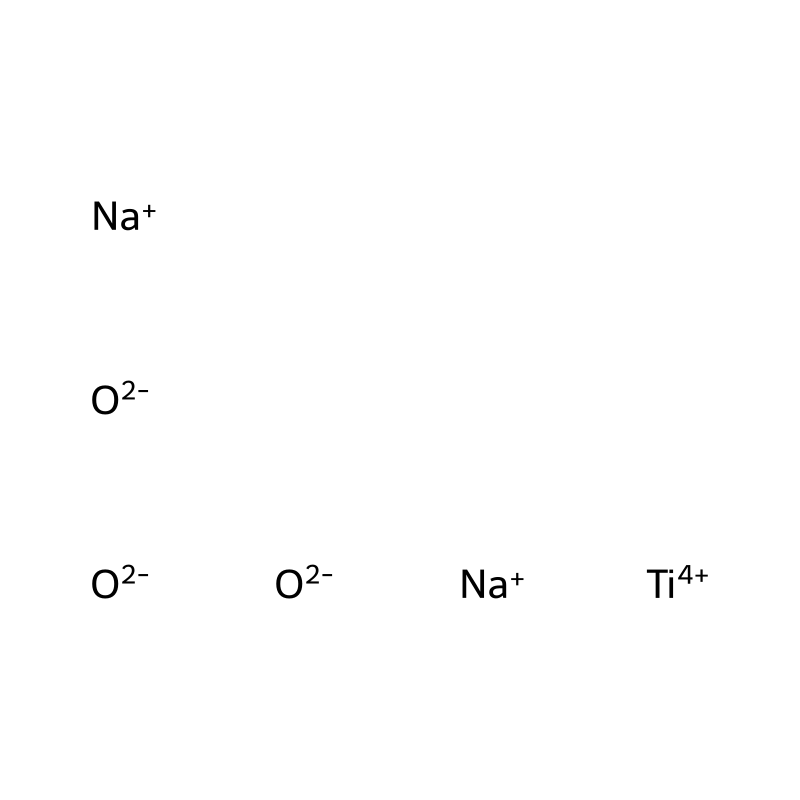Sodium titanium oxide (Na2TiO3)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Sodium titanium oxide, with the chemical formula Na2TiO3, is an inorganic compound belonging to the family of sodium titanates. This compound is characterized by its unique crystal structure and properties, making it significant in various applications, particularly in materials science and catalysis. Sodium titanium oxide typically exists in different phases, including alpha (α-Na2TiO3) and beta (β-Na2TiO3), which can be synthesized under varying conditions. The compound exhibits interesting thermal stability and reactivity, particularly in the context of carbon dioxide sorption, which has garnered attention for potential environmental applications.
This reaction is thermodynamically favorable at room temperature, with a Gibbs free energy change of approximately -44.75 kJ/mol at 293 K . Additionally, sodium titanium oxide can react with hydrochloric acid to produce titanium hydroxide and sodium chloride:
Such reactions illustrate its potential for use in various chemical processes and applications.
Sodium titanium oxide can be synthesized through several methods:
- Solid-State Reaction: This is the most common method, involving the reaction of sodium hydroxide with titanium dioxide at elevated temperatures. The process typically requires careful control of temperature and stoichiometry to yield the desired phase of sodium titanium oxide .
- Hydrothermal Synthesis: This method involves the use of high-pressure steam to facilitate the reaction between precursors, often resulting in different structural forms of sodium titanium oxide.
- Sol-Gel Process: A more recent approach where metal alkoxides are used as precursors to form a gel that can be converted into sodium titanium oxide upon heating.
Each method has its advantages and can influence the morphology and properties of the resulting compound.
Sodium titanium oxide has a variety of applications:
- Carbon Dioxide Sorption: It is being explored as a high-temperature sorbent for carbon dioxide capture due to its ability to undergo phase transitions that enhance its reactivity with CO2 .
- Catalysis: Its unique structural properties make it a candidate for catalytic processes, particularly in organic synthesis.
- Electronics: Sodium titanium oxide is considered for use in electronic devices due to its semiconducting properties.
- Ceramics: It serves as an intermediate in the production of other ceramic materials like barium titanate.
Interaction studies involving sodium titanium oxide primarily focus on its reactivity with carbon dioxide and other gases under various conditions. Research indicates that sodium titanium oxide undergoes significant phase transitions when exposed to CO2 at elevated temperatures, which affects its sorption capacity . Additionally, studies on leaching behavior suggest that interactions with aqueous environments can lead to the release of titanium ions, which may have implications for environmental safety and material stability .
Sodium titanium oxide shares similarities with several other titanates and metal oxides. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium metatitanate | Na2TiO3 | Exhibits unique thermal stability and CO2 sorption properties. |
| Barium titanate | BaTiO3 | Known for its ferroelectric properties; used in capacitors. |
| Calcium titanate | CaTiO3 | Exhibits piezoelectric properties; used in sensors and actuators. |
| Lithium titanate | Li2TiO3 | Notable for its lithium ion conductivity; used in batteries. |
Sodium titanium oxide is unique due to its specific phase transitions under thermal conditions and its promising applications in environmental technologies such as carbon capture, distinguishing it from other titanates which may focus more on electronic or piezoelectric applications.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 35 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 54 of 89 companies with hazard statement code(s):;
H314 (44.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
12384-38-2
12034-34-3








